molecular formula C14H8O8 B1680268 Rufigallol CAS No. 82-12-2

Rufigallol

Cat. No. B1680268
CAS RN: 82-12-2
M. Wt: 304.21 g/mol
InChI Key: NEIMTOOWBACOHT-UHFFFAOYSA-N
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Description

Rufigallol, also known as 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is an organic compound with the formula C14O8H8 . It can be viewed as a derivative of anthraquinone through the replacement of six hydrogen atoms (H) by hydroxyl groups (OH) .


Synthesis Analysis

Rufigallol was first synthesized in 1836 . It can be achieved by self-condensation of gallic acid in the presence of sulfuric acid under microwave-assisted conditions . The yield of this method reached 86% . In addition, rufigallol and its metal–organic complex (rufigallol-Li/Ni, R-LN) were both synthesized .


Molecular Structure Analysis

The molecular formula of Rufigallol is C14H8O8 . It has an average mass of 304.208 Da and a monoisotopic mass of 304.021912 Da . A study on the two-dimensional self-assembly of rufigallol derivatives and their metal coordination revealed that ex situ Cu (II)-coordinated rufigallol derivatives exhibited columnar structures with some defects .


Chemical Reactions Analysis

Rufigallol has been used in various applications such as dye industry, drug synthesis, and organic materials . It has been found to be particularly effective as an anode for lithium ion batteries . The electrochemical performance investigation of rufigallol and R-LN as anodes for lithium ion batteries indicates that pure rufigallol delivers high initial capacity but poor cycling stability .


Physical And Chemical Properties Analysis

Rufigallol is soluble in dioxane, from which it crystallizes as red needles that sublime without melting at 365 °C . It has a molar mass of 304.210 g·mol −1 .

Scientific Research Applications

Antimalarial Activity

Rufigallol has shown significant potential as an antimalarial agent. It has been identified to exhibit potent inhibitory activity against the malaria parasite, Plasmodium falciparum. In studies, rufigallol demonstrated a high level of effectiveness, with a 50% inhibitory concentration (IC50) value of approximately 10.5 ng/ml (∼35 nM) (Winter et al., 1995). Furthermore, research has revealed a remarkable synergistic antimalarial interaction between rufigallol and exifone, enhancing its effectiveness against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum (Winter et al., 1996). Additionally, the synergistic antimalarial activity of ketones with rufigallol and vitamin C has been observed, indicating its potential in combination therapies for malaria (Mahajan, Kamath, & Ghatpande, 2005).

Material Science and Liquid Crystal Research

Rufigallol has been utilized in the field of material science, particularly in the development of liquid crystalline materials. For example, its use in the synthesis of main chain discotic liquid crystalline polyethers has been explored, highlighting its potential in creating materials with unique properties (Raja, Raghunathan, & Ramakrishnan, 1998). Moreover, microwave-assisted synthesis of rufigallol and its novel room-temperature liquid crystalline derivatives has been reported, demonstrating its applicability in creating efficient and rapid production methods for advanced materials (Bisoyi & Kumar, 2007). Additionally, the dispersion of thiol-capped gold nanoparticles in rufigallol derivative discotic liquid crystals has been studied, showing enhanced electrical conductivity and potential applications in electronic devices (Uttam, Khare, Kumar, & Dhar, 2021).

Applications in Energy Storage

Research has also explored the use of rufigallol in energy storage, specifically in the context of lithium-ion batteries. A study on the synthesis of rufigallol and its metal–organic complex as anodes for lithium-ion batteries revealed that rufigallol exhibits high initial capacity and excellent cycling stability, indicating its potential as a material in energy storage technologies (Han, Lin, Zhang, & Yang, 2018).

Future Directions

Rufigallol has potential applications in the field of energy storage, particularly as an anode for lithium-ion batteries . Its high initial capacity and excellent cycling stability when used in a metal-organic complex form (R-LN) make it a promising material for future research .

properties

IUPAC Name

1,2,3,5,6,7-hexahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8/c15-5-1-3-7(13(21)11(5)19)10(18)4-2-6(16)12(20)14(22)8(4)9(3)17/h1-2,15-16,19-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIMTOOWBACOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075359
Record name Rufigallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rufigallol

CAS RN

82-12-2
Record name Rufigallol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufigallol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufigallol
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URL https://comptox.epa.gov/dashboard/DTXSID1075359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUFIGALLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S977046N6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
RW Winter, KA Cornell, LL Johnson… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… that rufigallol functions as a redoxactive iron-chelating agent. To further investigate the mode of action of rufigallol, we set out to compare the antimalarial activity of rufigallol with that of 2…
Number of citations: 82 journals.asm.org
S Kumar - Phase Transitions, 2008 - Taylor & Francis
… It is believed that rufigallol acts in a pro-oxidant fashion to produce oxygen radicals … rufigallol have recently been identified as active antimalarial compounds Citation2–4. Rufigallol has …
Number of citations: 34 www.tandfonline.com
SS Mahajan, VR Kamath, SS Ghatpande - Parasitology, 2005 - cambridge.org
Malaria remains a major cause of human morbidity and mortality worldwide. Plasmodium falciparum, the most virulent of the 4 human Plasmodium species causing malaria, is …
Number of citations: 20 www.cambridge.org
KS Raja, VA Raghunathan, S Ramakrishnan - Macromolecules, 1998 - ACS Publications
… -n, based on rufigallol were prepared starting from the symmetric tetraethers of rufigallol, R4m; … The symmetric tetraethers were in turn readily prepared by selective alkylation of rufigallol …
Number of citations: 32 pubs.acs.org
HK Bisoyi, S Kumar - Journal of Materials Chemistry, 2008 - pubs.rsc.org
… deficient rufigallol derivatives we have prepared novel room temperature liquid crystalline rufigallol … Commercially available gallic acid 1 was converted to rufigallol 2 as reported. …
Number of citations: 86 pubs.rsc.org
X Zhang, W Qin, B Cheng, H Guo, F Yang - Journal of Molecular Liquids, 2020 - Elsevier
… first rufigallol columnar liquid crystals with AIE groups were prepared and exhibited good fluorescence in aggregated states. A series of diphenylacrylonitrile-rufigallol-… of planar rufigallol …
Number of citations: 15 www.sciencedirect.com
KS Raja, S Ramakrishnan… - Chemistry of …, 1997 - ACS Publications
… In this study, we report the synthesis of two series of asymmetric hexaethers of rufigallol (R4m2n), having four alkyl chains of one length (m) and two of another (n). The rufigallol core …
Number of citations: 37 pubs.acs.org
S Setia, A Soni, M Gupta, S Sidiq, S Kumar Pal - Liquid Crystals, 2013 - Taylor & Francis
Microwave-assisted syntheses of five new series of rufigallol-based mesogens are reported with branched alkyl chains at the peripheral positions. The chemical structures of these …
Number of citations: 12 www.tandfonline.com
HK Bisoyi, S Kumar - Tetrahedron letters, 2007 - Elsevier
An efficient, simple, rapid and economic microwave-assisted synthesis of rufigallol, a … irradiation produces rufigallol in high yield within 90s. Alkylation of rufigallol with branched-chain …
Number of citations: 40 www.sciencedirect.com
Y Kikkawa, M Nagasaki, S Tsuzuki… - Chemical …, 2022 - pubs.rsc.org
… Thus, a well-organised 2D assembly is achieved by in situ metal coordination of a rufigallol … of rufigallol derivatives were studied by STM at the HOPG/TCB interface. The rufigallol …
Number of citations: 7 pubs.rsc.org

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